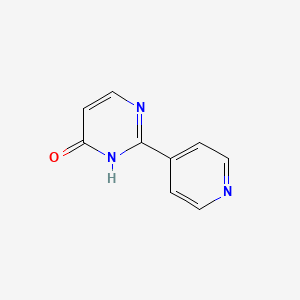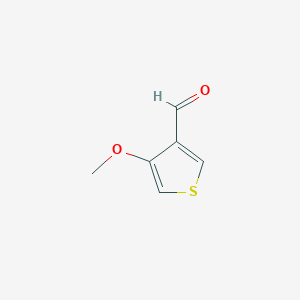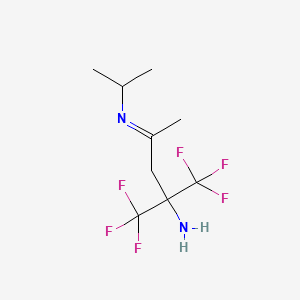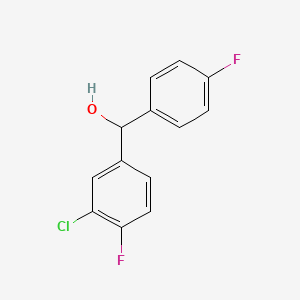
(3-Chloro-4-fluorophenyl)(4-fluorophenyl)methanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmaceutical Development
(3-Chloro-4-fluorophenyl)(4-fluorophenyl)methanol: is utilized in the development of pharmaceutical compounds, particularly as a structural motif in the synthesis of potential drug candidates. Its unique chemical properties, including the presence of both chloro and fluoro groups, enhance the biological activity and metabolic stability of these compounds .
Tyrosinase Inhibition
This compound has been studied for its role in inhibiting tyrosinase, an enzyme involved in melanin production. Tyrosinase inhibitors are significant in treating hyperpigmentation disorders and are also explored for their potential in anti-aging and skin-whitening products . Research has shown that incorporating the 3-chloro-4-fluorophenyl fragment into various chemotypes can improve the inhibitory activity against tyrosinase .
Neurodegenerative Disease Research
In the context of neurodegenerative diseases, (3-Chloro-4-fluorophenyl)(4-fluorophenyl)methanol is investigated for its potential to inhibit enzymes that contribute to the progression of diseases like Parkinson’s. By targeting specific enzymes, this compound could help in developing treatments that slow down or prevent the degeneration of neurons .
Antimicrobial Agents
The compound is also explored for its antimicrobial properties. The presence of halogen atoms (chlorine and fluorine) in its structure is known to enhance the antimicrobial activity of organic compounds. This makes it a candidate for developing new antimicrobial agents to combat resistant strains of bacteria and fungi .
Chemical Synthesis
In organic chemistry, (3-Chloro-4-fluorophenyl)(4-fluorophenyl)methanol serves as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a valuable building block in the synthesis of various chemical entities used in research and industrial applications .
Material Science
The compound is studied for its potential applications in material science, particularly in the development of new polymers and materials with specific properties. Its unique chemical structure can impart desirable characteristics such as increased durability, resistance to degradation, and enhanced performance in various environmental conditions .
Agricultural Chemistry
In agricultural chemistry, (3-Chloro-4-fluorophenyl)(4-fluorophenyl)methanol is investigated for its potential use in developing new agrochemicals, including pesticides and herbicides. Its efficacy in targeting specific pests and its environmental stability make it a promising candidate for sustainable agricultural practices .
Cosmetic Industry
The cosmetic industry explores this compound for its potential benefits in skincare products. Its role in inhibiting tyrosinase and other enzymes involved in skin aging and pigmentation makes it a valuable ingredient in formulations aimed at improving skin appearance and health .
These applications highlight the versatility and importance of (3-Chloro-4-fluorophenyl)(4-fluorophenyl)methanol in various fields of scientific research and industry.
Thermo Fisher Scientific International Journal of Molecular Sciences MDPI
Safety and Hazards
While specific safety data for “(3-Chloro-4-fluorophenyl)(4-fluorophenyl)methanol” is not available, similar compounds like 3-Chloro-4-fluorophenyl isocyanate are considered hazardous . They are combustible liquids and may cause skin irritation, serious eye irritation, and respiratory irritation. They are harmful if swallowed, in contact with skin, or if inhaled .
Mécanisme D'action
Target of Action
Related compounds have been synthesized as potential antitubercular agents, suggesting that the compound may targetMycobacterium tuberculosis .
Mode of Action
It’s worth noting that the presence of a thiocarbamide group in all the derivatives of a similar compound was found to be active against mycobacterium tuberculosis . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Related compounds have been involved in rh-catalyzed asymmetric addition reactions and palladium-catalyzed oxidative cross-coupling reactions .
Result of Action
Some derivatives of a similar compound showed moderate to good antitubercular activity .
Propriétés
IUPAC Name |
(3-chloro-4-fluorophenyl)-(4-fluorophenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2O/c14-11-7-9(3-6-12(11)16)13(17)8-1-4-10(15)5-2-8/h1-7,13,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHWEAJOWLZYCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC(=C(C=C2)F)Cl)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-fluorophenyl)(4-fluorophenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




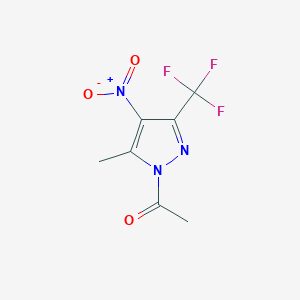
![1-[3-(1,1,2,2,3,3,3-Heptafluoropropyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3043236.png)
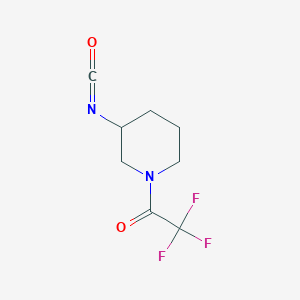

![2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B3043240.png)
![4-ethyl-6-formyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3043242.png)
![[(2R,3S,4S,5R,6R)-3,5-Diacetyloxy-6-methoxy-4-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B3043243.png)


![2-Phenyl-4-[2-(trifluoromethyl)propylidene]-5(4H)-oxazolone](/img/structure/B3043248.png)
